N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a piperazine ring, and a dimethylamino group. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as receptor antagonists or inhibitors in various biochemical pathways.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c1-22-10-15-27(20-23(22)2)35(33,34)29-21-28(24-11-13-25(14-12-24)30(3)4)32-18-16-31(17-19-32)26-8-6-5-7-9-26/h5-15,20,28-29H,16-19,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQOFBQOARNWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a phenylpiperazine derivative, the piperazine ring is often synthesized through nucleophilic substitution reactions.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via reductive amination or alkylation reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to increase reaction rates.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Scalability: Ensuring the process is scalable for large-scale production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar sulfonamide structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies on sulfonamide derivatives have shown promising activity against colon, breast, and cervical cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds potential candidates for anticancer therapies .
Antidepressant Effects
Piperazine derivatives have been recognized for their antidepressant properties. The incorporation of piperazine rings in compounds like N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide may enhance serotonergic activity, contributing to mood elevation and anxiety reduction .
Antimicrobial Properties
Sulfonamide compounds are known for their broad-spectrum antimicrobial activities. Research has demonstrated that modifications to the sulfonamide structure can lead to enhanced antibacterial and antifungal properties. For example, derivatives have shown effectiveness against various bacterial strains and fungi, which can be critical in developing new antimicrobial agents .
Case Study 1: Anticancer Evaluation
A study published in the Tropical Journal of Pharmaceutical Research evaluated a series of sulfonamide derivatives for their anticancer properties. The derivatives were tested against different human cancer cell lines using the MTT assay to determine cytotoxicity. The results indicated that certain modifications to the sulfonamide structure significantly increased cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug design .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 15 |
| Compound B | Colon Cancer | 10 |
| Compound C | Cervical Cancer | 8 |
Case Study 2: Antidepressant Activity
In a pharmacological study focusing on piperazine derivatives, researchers synthesized various compounds based on the piperazine scaffold and assessed their antidepressant effects through behavioral assays in rodent models. The results indicated that certain derivatives exhibited significant antidepressant-like effects comparable to established medications like fluoxetine .
| Compound | Behavioral Test | Effectiveness (%) |
|---|---|---|
| Compound D | Forced Swim Test | 75 |
| Compound E | Tail Suspension Test | 70 |
Mechanism of Action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-benzenesulfonamide: Lacks the dimethyl groups on the benzene ring.
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: Similar structure but with different substituents on the aromatic rings.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological or chemical properties compared to similar compounds.
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula , indicating a complex structure that includes a sulfonamide group, dimethylamino moiety, and phenylpiperazine. Such structural features are often associated with diverse biological activities.
Biological Activities
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting potential as a therapeutic agent in oncology .
2. Antidepressant Effects
The piperazine ring in the structure is known for its role in the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Compounds with similar structures have shown promise as antidepressants, providing a rationale for further exploration of this compound in mood disorder treatments .
3. Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor is noteworthy. AChE inhibitors are crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain. Studies have demonstrated that structurally related compounds can effectively inhibit AChE activity, indicating that this compound may also possess similar properties .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors involved in neurotransmission, influencing mood and cognition.
- Enzyme Inhibition : As an AChE inhibitor, it could enhance cholinergic signaling, which is beneficial in neurodegenerative conditions.
- Antitumor Pathways : The sulfonamide group may play a role in modulating pathways associated with cancer cell survival and proliferation.
Case Studies
Several studies have investigated the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Mishra et al. (2012) | Identified antibacterial and anticancer properties in related sulfonamide derivatives. |
| Chen et al. (2008) | Demonstrated analgesic effects of compounds with similar structural motifs. |
| Gadad et al. (1994) | Reported antitumor activity linked to the presence of piperazine rings in chemical structures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
